3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Description
3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H20BrN5O and its molecular weight is 390.285. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have synthesized a compound from a series of aminopyrimidines that emerged as a novel 5-HT1A agonist, exhibiting moderate potency and metabolic stability (Dounay et al., 2009).
Novel Derivatives and Analgesic Activity
A study synthesized novel pyrimidine derivatives, including a compound similar to the one , and investigated their analgesic and ulcerogenic activity. Some derivatives showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Preparation and Synthetic Scope
Another research focused on the synthesis of 3-oxopropionic esters and their reaction with piperidin-1-yl compounds, leading to the formation of 3H-pyrimidin-4-ones (Potapov et al., 2014).
Antimicrobial Activity
A series of hybrid pyrimidin-2(1H)-ones, including a compound structurally related to the one , was reported to have antimicrobial and antifungal properties (Lanjewar et al., 2009; 2010).
Anti-inflammatory Agents
A study synthesized pyrimidine derivatives and screened them for anti-inflammatory activity. Some compounds exhibited significant anti-inflammatory effects (Chaydhary et al., 2015).
Anticancer and Anti-Lipoxygenase Agents
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some compounds showed promising results in inhibiting these activities (Rahmouni et al., 2016).
Properties
IUPAC Name |
3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-8-19-17(20-9-14)22-5-3-12(4-6-22)10-23-11-21-15(7-16(23)24)13-1-2-13/h7-9,11-13H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIXOHNVOFZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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